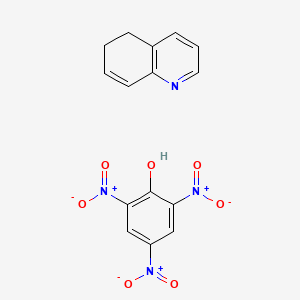
5,6-Dihydroquinoline;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydroquinoline typically involves the Skraup synthesis, which is a well-known method for producing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The resulting product is then subjected to further reactions to obtain 5,6-dihydroquinoline.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol.
Industrial Production Methods: Industrial production of 5,6-dihydroquinoline involves large-scale Skraup synthesis, with careful control of reaction conditions to ensure high yields and purity. For 2,4,6-trinitrophenol, industrial production involves the continuous nitration of phenol in specialized reactors designed to handle the highly exothermic nature of the reaction and the explosive properties of the product .
化学反应分析
Types of Reactions: 5,6-Dihydroquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo reduction reactions to form aminophenols and substitution reactions where the nitro groups can be replaced by other functional groups .
Major Products: The major products formed from the reactions of 5,6-dihydroquinoline include quinoline derivatives and various substituted quinolines. For 2,4,6-trinitrophenol, the major products include aminophenols and other substituted phenols .
科学研究应用
5,6-Dihydroquinoline and 2,4,6-trinitrophenol have diverse applications in scientific research. In chemistry, 5,6-dihydroquinoline is used as a building block for the synthesis of various heterocyclic compounds.
2,4,6-Trinitrophenol is used in analytical chemistry as a reagent for the detection of metals and in the synthesis of dyes and pigments. It also has applications in the field of explosives due to its highly energetic nature .
作用机制
The mechanism of action of 5,6-dihydroquinoline involves its interaction with various molecular targets, including enzymes and receptors. Its effects are mediated through the modulation of these targets, leading to changes in cellular processes.
2,4,6-Trinitrophenol exerts its effects through the release of energy upon decomposition, which can be harnessed in explosive applications. It also interacts with biological molecules, leading to its use as an antiseptic and in burn treatments .
相似化合物的比较
Similar Compounds: Similar compounds to 5,6-dihydroquinoline include other quinoline derivatives such as quinoline and isoquinoline . For 2,4,6-trinitrophenol, similar compounds include other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene .
Uniqueness: The uniqueness of 5,6-dihydroquinoline lies in its structural features that allow for diverse chemical reactivity and potential biological activity. 2,4,6-Trinitrophenol is unique due to its high energy content and reactivity, making it valuable in both industrial and research applications .
属性
CAS 编号 |
54087-12-6 |
|---|---|
分子式 |
C15H12N4O7 |
分子量 |
360.28 g/mol |
IUPAC 名称 |
5,6-dihydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H9N.C6H3N3O7/c1-2-6-9-8(4-1)5-3-7-10-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,5-7H,1,4H2;1-2,10H |
InChI 键 |
IYZWGSSEDDJQDP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C1)N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



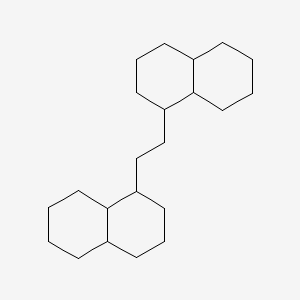
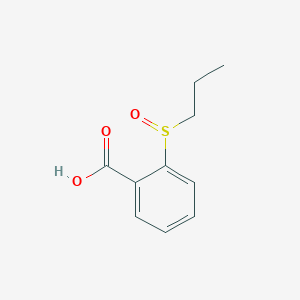
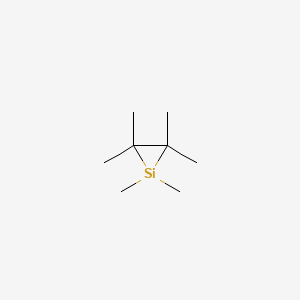
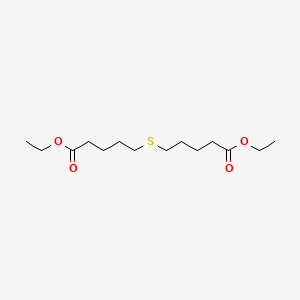
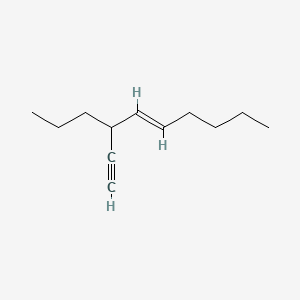

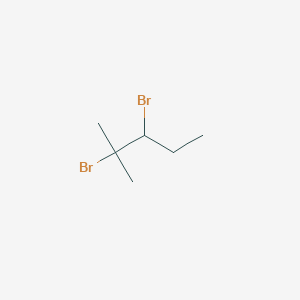

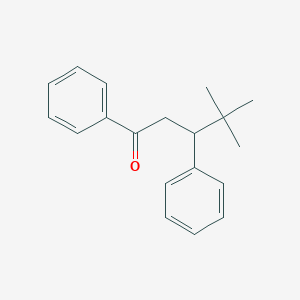
![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)


![1-[(E)-tert-Butyldiazenyl]butan-1-ol](/img/structure/B14629158.png)
